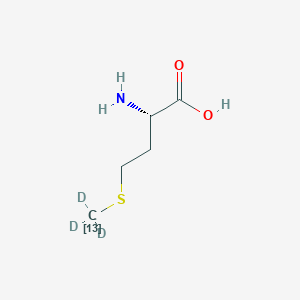

L-Methionine-methyl-13C,methyl-d3

描述

L-Methionine-methyl-13C,methyl-d3 is a sulfur-containing amino acid that is isotopically labeled with carbon-13 and deuterium. This compound is commonly used in scientific research, particularly in the fields of chemistry, biology, and medicine, due to its unique properties that allow for detailed molecular studies .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of L-Methionine-methyl-13C,methyl-d3 involves the incorporation of isotopic labels into the methionine moleculeThe reaction conditions often involve the use of specific reagents and catalysts to ensure the incorporation of the isotopic labels at the desired positions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the isotopic purity and consistency of the final product .

化学反应分析

Types of Reactions

L-Methionine-methyl-13C,methyl-d3 undergoes various chemical reactions, including:

Oxidation: This reaction involves the conversion of the sulfur atom in methionine to sulfoxide or sulfone.

Reduction: The compound can be reduced to form methionine derivatives with different oxidation states.

Substitution: The methyl group can be substituted with other functional groups under specific conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include methionine sulfoxide, methionine sulfone, and various substituted methionine derivatives. These products are often used in further studies to understand the biochemical pathways and mechanisms involving methionine .

科学研究应用

Metabolic Pathway Tracing

One of the primary applications of L-Methionine-methyl-13C,methyl-d3 is in metabolic pathway tracing. By incorporating this compound into cell cultures or organisms, researchers can track the fate of the methyl group within biological systems. This is particularly useful in elucidating metabolic pathways involving methionine methylation, which plays a crucial role in protein synthesis and DNA methylation.

Case Study: Enzyme Interaction Studies

A study demonstrated that the incorporation of this compound allows researchers to investigate enzymes that utilize methionine as a substrate. The carbon-13 label can be monitored using NMR spectroscopy, helping to identify specific reaction steps mediated by enzymes and enhancing understanding of their mechanisms at an atomic level.

Protein Synthesis Measurement

This compound has also been utilized as a tracer for measuring protein synthesis in vitro. In a notable experiment, researchers used this compound to quantify protein synthesis rates in C2C12 myotubes, revealing insights into muscle protein synthesis (MPS) and muscle protein breakdown (MPB) under various conditions.

Experimental Findings

- Incorporation Rates : The study found that incorporation of methyl[D3]-13C-methionine into cellular proteins was observable over time, with significant increases in MPS following treatment with anabolic factors like IGF-1 and insulin .

- Metabolic Balance : The net balance between MPS and MPB was calculated throughout the experiment, highlighting how different treatments influenced protein metabolism .

Enhanced Detection Techniques

The dual isotopic labeling (carbon-13 and deuterium) enhances the sensitivity of detection methods such as mass spectrometry. This allows researchers to detect and quantify labeled methionine and its metabolites even at low concentrations within complex biological samples. The deuterium substitution improves signal quality, making it easier to analyze metabolic fates.

Applications in Vaccine Development

This compound is also employed in methodologies like stable isotope tagging of epitopes (SITE) for identifying virus-induced peptides in vaccine development. This application is critical for understanding immune responses and developing effective vaccines against viral infections .

Comparison with Other Isotopically Labeled Compounds

To contextualize the unique features of this compound, it is beneficial to compare it with other related compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| L-Methionine | C5H11NO2S | Essential amino acid; precursor to S-adenosyl-L-methionine |

| S-Adenosyl-L-methionine | C15H19N7O5S | Key methyl donor involved in numerous methylation reactions |

| L-Homocysteine | C4H9NO2S | Intermediate in methionine metabolism; contains one less carbon |

The isotopic labeling of this compound provides more precise tracking capabilities compared to non-labeled counterparts, making it invaluable for metabolic studies.

作用机制

The mechanism of action of L-Methionine-methyl-13C,methyl-d3 involves its incorporation into proteins and other biomolecules. The isotopic labels allow for detailed studies of the molecular interactions and pathways involving methionine. The compound targets specific enzymes and pathways involved in methionine metabolism, providing insights into its role in various biological processes .

相似化合物的比较

L-Methionine-methyl-13C,methyl-d3 is unique due to its dual isotopic labeling with carbon-13 and deuterium. This makes it particularly useful for detailed molecular studies compared to other similar compounds such as:

L-Methionine-13C: Labeled only with carbon-13.

L-Methionine-d3: Labeled only with deuterium.

L-Methionine-13C5,15N: Labeled with carbon-13 and nitrogen-15 .

These similar compounds are also used in scientific research but may not provide the same level of detail as this compound due to the lack of dual labeling.

生物活性

L-Methionine-methyl-13C,methyl-d3 is a stable isotopic variant of the essential amino acid L-Methionine, featuring both carbon-13 and deuterium isotopes. This compound serves as a critical tool in various biochemical and metabolic studies due to its unique labeling properties, which enhance the understanding of metabolic pathways and interactions within biological systems.

The isotopic modifications in this compound allow researchers to track the fate of methyl groups during metabolic processes. The incorporation of carbon-13 enables monitoring via NMR spectroscopy, while deuterium enhances detection sensitivity in mass spectrometry, facilitating the study of complex biological samples .

Biological Functions

L-Methionine is crucial for various biological processes, including:

- Protein Synthesis : As an essential amino acid, it acts as a building block for proteins.

- Methylation Reactions : It serves as a precursor for S-adenosyl-L-methionine (SAM), a key methyl donor in numerous biochemical reactions, including DNA methylation and histone modification .

- Antioxidant Activity : Methionine contributes to cellular defense against oxidative stress .

Applications in Research

This compound is employed in several research applications:

- Metabolic Tracing : The dual isotopic labeling allows for precise tracking of metabolic pathways involving methionine and its derivatives.

- Enzyme Studies : Researchers can investigate enzymes that utilize methionine as a substrate, elucidating their mechanisms of action at an atomic level .

- Protein Dynamics : Isotopic labeling aids in studying protein structure and dynamics through NMR spectroscopy .

Case Study 1: Enzyme Mechanisms

Research has demonstrated that this compound can be used to trace specific reaction steps mediated by enzymes involved in methionine metabolism. For instance, studies have shown how the labeled compound interacts with methyltransferases, revealing insights into their substrate specificity and catalytic mechanisms .

Case Study 2: Histone Methylation

In epigenetic research, this compound has been utilized to investigate histone methylation processes. The incorporation of labeled methionine into histones allows for the mapping of methylation patterns that are crucial for gene regulation and chromatin dynamics .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| L-Methionine | C5H11NO2S | Essential amino acid; precursor to SAM |

| L-Homocysteine | C4H9NO2S | Intermediate in methionine metabolism |

| S-Adenosyl-L-methionine | C15H19N7O5S | Key methyl donor; involved in numerous methylation reactions |

| L-Cysteine | C3H7NO2S | Important for protein folding and antioxidant defense |

The unique isotopic labeling of this compound enhances its utility compared to non-labeled counterparts, allowing for more accurate tracking of metabolic pathways and interactions within biological systems .

属性

IUPAC Name |

(2S)-2-amino-4-(trideuterio(113C)methylsulfanyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i1+1D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFEARJCKVFRZRR-ZIHWZSJBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])SCC[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。